1-(3-Phenylcyclobutyl)ethan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a phenyl group and a hydroxyl group attached to an ethyl chain. Its molecular formula is , and it has a molecular weight of approximately 192.26 g/mol. The structure exhibits a unique arrangement that contributes to its chemical properties and potential biological activities.
1-(3-Phenylcyclobutyl)ethan-1-ol has been studied for its potential biological activities. Preliminary research suggests it may exhibit:
The synthesis of 1-(3-Phenylcyclobutyl)ethan-1-ol typically involves several steps:
1-(3-Phenylcyclobutyl)ethan-1-ol has potential applications in various fields:
Interaction studies using molecular docking simulations suggest that 1-(3-Phenylcyclobutyl)ethan-1-ol can effectively bind to specific protein targets. These interactions may involve hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects.
Several compounds share structural similarities with 1-(3-Phenylcyclobutyl)ethan-1-ol. Here are notable examples:
| Compound Name | Unique Features |
|---|---|
| 2-Chloro-N-(3-phenylcyclobutyl)acetamide | Contains a chloroacetamide group; potential antimicrobial activity |
| (2-Phenylcyclobutyl)methanamine;hydrochloride | Amino group present; different biological activity |
| 3-(3-Methylphenyl)cyclobutanol | Methyl substitution on the phenyl ring; altered lipophilicity |
The uniqueness of 1-(3-Phenylcyclobutyl)ethan-1-ol lies in its specific substitution pattern and the combination of both a cyclobutane ring and an alcohol functional group. This distinct structure imparts unique chemical properties and biological activities compared to similar compounds, making it valuable for further research in medicinal chemistry and organic synthesis.
1-(3-Phenylcyclobutyl)ethan-1-ol (IUPAC name: 1-(3-phenylcyclobutyl)ethanol) is characterized by a cyclobutane ring substituted at the 3-position with a phenyl group and at the 1-position with an ethanol moiety. Its molecular formula is C₁₂H₁₆O, yielding a molecular weight of 176.25 g/mol based on analogous cyclobutyl alcohols. The compound’s stereochemistry remains unspecified in available literature, though synthetic routes suggest potential for stereoisomerism depending on reaction conditions.
The SMILES notation for this compound can be inferred as CC(C1CC(C1)c2ccccc2)O, reflecting the connectivity of the cyclobutyl, phenyl, and ethanol groups.